molecular formula C10H6BrN3 B12110063 3-Quinolinecarbonitrile, 4-amino-6-bromo- CAS No. 1146293-16-4

3-Quinolinecarbonitrile, 4-amino-6-bromo-

Cat. No.: B12110063
CAS No.: 1146293-16-4
M. Wt: 248.08 g/mol
InChI Key: NSESHVQEXDATLI-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-amino-6-bromo- is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 4th position, a bromine atom at the 6th position, and a cyano group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-amino-6-bromo- typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-amino-6-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Quinolinecarbonitrile, 4-amino-6-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-amino-6-bromo- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-bromo-2-(trifluoromethyl)-3-quinolinecarbonitrile
  • 2-Amino-6-bromo-3-quinolinecarbonitrile
  • 3-Quinolinecarbonitrile, 2-amino-6-bromo-4-hydroxy-

Uniqueness

3-Quinolinecarbonitrile, 4-amino-6-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups on the quinoline ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

1146293-16-4

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

4-amino-6-bromoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6BrN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14)

InChI Key

NSESHVQEXDATLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)C#N

Origin of Product

United States

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